4-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
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Overview
Description
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a benzothiadiazine ring system with two chlorine atoms at positions 6 and 7, and a butanoic acid group at position 3. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5,6-dichlorobenzenesulfonamide with a suitable butanoic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms in the benzothiadiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzothiadiazine derivatives.
Scientific Research Applications
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it may inhibit the Na-Cl cotransporter in the distal tubule of the kidney, leading to increased excretion of sodium, chloride, and water, thereby reducing blood pressure . In its antimicrobial and antiviral roles, it may interfere with the replication and survival of pathogens by targeting key enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, widely used in the treatment of hypertension.
Benzthiazide: A diuretic that inhibits active chloride reabsorption.
Uniqueness
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is unique due to its specific substitution pattern and the presence of the butanoic acid group, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives .
Properties
CAS No. |
101064-02-2 |
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Molecular Formula |
C11H10Cl2N2O4S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
LTMRSBUUCDWOFF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origin of Product |
United States |
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